molecular formula C8H11Cl2F3N2 B1448169 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride CAS No. 1443979-28-9

1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B1448169
CAS No.: 1443979-28-9
M. Wt: 263.08 g/mol
InChI Key: XBGNBVDTEPQWGL-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H11F3N2·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride is Dipeptidyl Peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1 (Glucagon-like peptide-1), which are hormones that stimulate insulin secretion. Therefore, DPP4 is a validated target for the treatment of type 2 diabetes .

Mode of Action

This compound interacts with DPP4 and inhibits its activity . The inhibition of DPP4 leads to an increase in the levels of incretins like GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release. This results in a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP4 affects the incretin pathway. Incretins like GLP-1 are released from the intestines in response to food intake and they stimulate insulin secretion from the pancreas. By inhibiting DPP4, the degradation of incretins is prevented, leading to increased levels of active incretins. This results in enhanced insulin secretion and reduced glucagon release, thereby regulating blood glucose levels .

Result of Action

The result of the action of this compound is the regulation of blood glucose levels. By inhibiting DPP4 and increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release. This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4,6-Trifluorophenyl)ethane-1,2-diamine dihydrochloride
  • 1-(3,5-Difluorophenyl)ethane-1,2-diamine dihydrochloride
  • 1-(4-Fluorophenyl)ethane-1,2-diamine dihydrochloride

Uniqueness

1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, which are important factors in drug design and development.

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c9-5-1-4(7(13)3-12)2-6(10)8(5)11;;/h1-2,7H,3,12-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGNBVDTEPQWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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